3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-phenyl-, phenyl ester, syn-
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Overview
Description
3-Azabicyclo(331)nonane-3-carboxylic acid, 9-methoxy-9-phenyl-, phenyl ester, syn- is a complex organic compound with a bicyclic structure This compound is notable for its unique structural features, which include a bicyclo(33
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-phenyl-, phenyl ester, syn- typically involves multiple steps. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo(3.3.1)nonane-1-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-phenyl-, phenyl ester, syn- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-phenyl-, phenyl ester, syn- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to bioactive alkaloids.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-phenyl-, phenyl ester, syn- involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
9-Methoxy-9-methylbicyclo(3.3.1)nonane: Similar in structure but with a methyl group instead of a phenyl group.
3-Azabicyclo(3.3.1)nonane-1-carboxylates: These compounds share the bicyclic core but differ in the functional groups attached.
Uniqueness
The uniqueness of 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-phenyl-, phenyl ester, syn- lies in its specific combination of functional groups and the bicyclic core structure.
Properties
CAS No. |
52904-52-6 |
---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
phenyl 9-methoxy-9-phenyl-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C22H25NO3/c1-25-22(17-9-4-2-5-10-17)18-11-8-12-19(22)16-23(15-18)21(24)26-20-13-6-3-7-14-20/h2-7,9-10,13-14,18-19H,8,11-12,15-16H2,1H3 |
InChI Key |
CDRXQDDUEQWUNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2CCCC1CN(C2)C(=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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